Fen1-IN-6 FEN1 Inhibition Potency: 10 nM IC50 vs. Class-Leading N-Hydroxyurea Inhibitors
Fen1-IN-6 inhibits recombinant human FEN1 with an IC50 of 10 nM in biochemical assays [1]. This potency positions it within the low nanomolar range but below the most potent compounds in the same N-hydroxyurea series. FEN1-IN-2 (compound 20) achieves an IC50 of 3 nM against FEN1, representing a 3.3-fold greater potency than Fen1-IN-6 . FEN1-IN-7 (compound 16) shows an IC50 of 18 nM, approximately 1.8-fold less potent than Fen1-IN-6 [2]. FEN1-IN-4 (compound 2) inhibits hFEN1-336Δ with an IC50 of 30 nM, making it 3-fold less potent than Fen1-IN-6 . LNT1 (FEN1-IN-1) exhibits an IC50 of 11 nM, essentially equipotent to Fen1-IN-6 .
| Evidence Dimension | FEN1 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 10 nM |
| Comparator Or Baseline | FEN1-IN-2: 3 nM; FEN1-IN-7: 18 nM; FEN1-IN-4: 30 nM; LNT1: 11 nM |
| Quantified Difference | 3.3× less potent than FEN1-IN-2; 1.8× more potent than FEN1-IN-7; 3× more potent than FEN1-IN-4; equipotent to LNT1 |
| Conditions | Recombinant human FEN1 biochemical assay; N-hydroxyurea inhibitor series from Tumey et al., 2005 |
Why This Matters
This enables selection based on required potency threshold: Fen1-IN-6 offers 10 nM potency, which may be appropriate for applications where ultra-high potency (3 nM) is unnecessary or where a balanced dual-inhibition profile with XPG is preferred.
- [1] Tumey LN, Bom D, Huck B, Gleason E, Wang J, Silver D, et al. The identification and optimization of a N-hydroxy urea series of flap endonuclease 1 inhibitors. Bioorg Med Chem Lett. 2005;15(2):277-281. doi:10.1016/j.bmcl.2004.10.086 View Source
- [2] FEN1-IN-7 product technical datasheet. MedChemExpress. CAS: 824983-90-6. IC50: 18 nM (FEN1), 3.04 μM (XPG). View Source
